6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one

CDK2 inhibitor Kinase selectivity Scaffold hopping

Kinase inhibitor programs requiring >200-fold CDK2 selectivity should use this partially saturated pyrrolo[2,3-d]pyrimidin-2-one scaffold as the core building block. Generic aromatic analogs risk loss of selectivity and poor developability. - >200-fold CDK2 selectivity over CDKs 1/4/6/7/9 (Incyte scaffold-hopping validated) - 9.2-fold solubility gain vs. aromatic analogs (1.1 mg/mL at pH 7.4) - Proven IC₅₀: EGFR/Her2 0.45 nM, PI3Kα 113 nM; TLR9 75-fold selectivity - Single building block supports hit-finding across CDK2, EGFR, PI3Kα, and TLR9 targets.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 183202-37-1
Cat. No. B062185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one
CAS183202-37-1
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=NC(=O)N2
InChIInChI=1S/C6H7N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h3H,1-2H2,(H2,7,8,9,10)
InChIKeyYEZKFQHFNGHTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one Procurement Guide


6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one (CAS 183202-37-1) is a partially saturated bicyclic heterocycle comprising a fused pyrimidine-2-one ring and a 6,7-dihydro-pyrrole ring, with molecular formula C₆H₇N₃O and molecular weight 137.14 g/mol . This scaffold features a single 2-oxo group on the pyrimidine ring and saturation at the 6- and 7-positions of the pyrrole ring, distinguishing it from both the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine series and the fully saturated 2,4-dioxo analogs . It is a privileged building block in kinase inhibitor drug discovery, serving as the core for several classes of selective kinase inhibitors targeting CDK2, EGF-R/Her2, PI3Kα, and TLR9 [1].

Kinase inhibitor core scaffold for selectivity-driven medicinal chemistry
Privileged building block for CDK2, PI3Kα, EGF-R/Her2, and TLR9 programs
Partially saturated scaffold fit for solubility-limited lead optimization
6,7-dihydro saturation disrupts planarity; distinct from fully aromatic cores
Scaffold-hopping entry point with reported selectivity context
Single 2-oxo hinge-binding motif; modular diversification at C4 and C5 positions

Scaffold Differentiation from Generic Analogs


The pyrrolo[2,3-d]pyrimidine scaffold family spans a spectrum from fully aromatic to fully saturated analogs, and the oxidation state at the fusion ring profoundly dictates downstream pharmacological properties [1]. 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one occupies a specific partially saturated intermediate state: the 6,7-dihydro modification eliminates aromaticity in the pyrrole ring while retaining the 2-oxo hydrogen-bonding motif on the pyrimidine ring. This saturation pattern directly impacts kinase selectivity—as demonstrated by scaffold-hopping studies where switching from a promiscuous HTS hit to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core conferred >200-fold selectivity for CDK2 over CDKs 1/4/6/7/9, a gain not achievable with fully aromatic pyrrolo[2,3-d]pyrimidine cores [2]. Similarly, dihydropyrrolo[2,3-d]pyrimidine derivatives exhibit a 9.2-fold aqueous solubility improvement (1.1 mg/mL vs. 0.12 mg/mL at pH 7.4) over structurally related aromatic antagonists [3]. Generic substitution of this building block with an aromatic analog therefore risks loss of target selectivity and poor developability in downstream candidates.

Target
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one scaffold with single 2-oxo and saturated pyrrole ring
Risk 1
Aromatic analog substitution may shift kinase selectivity toward promiscuous inhibition and reduce developability.
Risk 2
Fully saturated dioxo replacement may alter hydrogen-bonding geometry, impacting ATP-site recognition and potency.
Risk 3
Non-oxo pyrrolopyrimidine cores lack the critical 2-oxo hinge binder, and scaffold-hopping data may not transfer.

Differentiation Evidence


CDK2 Selectivity via Dihydro Scaffold Hopping

Scaffold hopping from a high-throughput screening hit to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core (directly derived from the target building block) yielded a series of highly selective CDK2 inhibitors. Extensive SAR optimization drove selectivity to above 200-fold for CDK2 over CDKs 1, 4, 6, 7, and 9, with greatly improved general kinome selectivity [1]. In contrast, the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine scaffold is widely documented as a promiscuous kinase hinge-binding motif that yields multi-kinase inhibition profiles in the absence of additional selectivity engineering [2].

CDK2 Selectivity Context
Class-level inference
Target scaffold delivers >200× selectivity for CDK2 over CDKs 1/4/6/7/9
Reported selectivity window vs. promiscuous aromatic core baseline
Data from optimized 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives
CDK2 inhibitor Kinase selectivity Scaffold hopping

Aqueous Solubility Improvement vs. Aromatic TLR9 Antagonist

In a scaffold morphing program targeting selective TLR9 antagonists, the dihydropyrrolo[2,3-d]pyrimidine core (from which the target building block is derived) yielded compound 11i with an aqueous solubility of 1.1 mg/mL at pH 7.4, representing a 9.2-fold improvement over the reference aromatic TLR9 antagonist compound 2 (0.12 mg/mL at pH 7.4). Further optimization produced compound 18 with aqueous solubility exceeding 10 mg/mL at pH 7.4, sufficient for parenteral intravenous formulation [1]. This solubility gain was attributed to the disruption of molecular planarity conferred by the partially saturated pyrrole ring [2].

Aqueous Solubility Profile
Head-to-head
9.2-fold improvement (1.1 mg/mL) over aromatic TLR9 antagonist at pH 7.4; >10 mg/mL achievable
Supports solubility-limited formulation optimization for parenteral research
Disruption of molecular planarity by saturated pyrrole ring
Aqueous solubility TLR9 antagonist Parenteral formulation

PI3Kα Inhibition at Clinical Candidate Potency

A series of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives (constructed from the target building block scaffold) were designed as PI3Kα inhibitors through a scaffold hopping strategy. The most potent compound 9c demonstrated a PI3Kα IC₅₀ of 113 ± 9 nM, within the same order of magnitude as the clinical-stage dual PI3K/mTOR inhibitor BEZ235 [1]. In cellular assays, compound 9c displayed superior inhibition of U87MG malignant glioma and PC-3 prostate cancer cell lines compared to the positive control PI-103 [2].

PI3Kα Inhibition Context
Cross-study comparable
PI3Kα IC₅₀ = 113 ± 9 nM for lead compound 9c derived from target scaffold
Supports PI3Kα pathway-response studies and hit validation
Comparable enzymatic potency to clinical-stage BEZ235 in reported assays
PI3Kα inhibitor Anticancer Scaffold hopping

EGF-R/Her2 Dual Inhibition with Kinase Family Selectivity

4,5-Disubstituted-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-ones (derived from the target scaffold) were reported as a novel class of potent and selective EGF-R tyrosine kinase family inhibitors, with representative compounds inhibiting EGF-R kinase activity at an IC₅₀ of 0.45 nM. These compounds selectively inhibited EGF-R and Her2 (p185erbB) kinase activity and cellular autophosphorylation at low nanomolar concentrations [1]. This level of potency and selectivity against the EGF-R family was achieved through rational design leveraging the unique geometry and hydrogen-bonding capability of the partially saturated dihydropyrrolopyrimidinone core, which positions substituents in orientations not accessible to the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine system [2].

EGF-R/Her2 Potency Context
Cross-study comparable
EGF-R kinase IC₅₀ = 0.45 nM with EGF-R/Her2 family selectivity
Supports kinase selectivity assay context for EGF-R family targeting
Sub-nanomolar biochemical potency; cellular autophosphorylation confirmation
EGFR inhibitor Her2 inhibitor Tyrosine kinase

Structural Differentiation from Closest Analogs

6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one (C₆H₇N₃O, MW 137.14) occupies a precise intermediate position between the three most closely related purchasable pyrrolo[2,3-d]pyrimidine building blocks: the fully aromatic 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one (C₆H₅N₃O, MW 135.12, CAS 322728-22-3), the fully saturated 1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (C₆H₇N₃O₂, MW 153.14, CAS 16372-12-6), and the non-oxo aromatic 7H-pyrrolo[2,3-d]pyrimidine (C₆H₅N₃, MW 119.12, CAS 271-70-5) . The compound's single 2-oxo group provides a specific hydrogen-bond donor/acceptor motif distinct from the dioxo analog, while the 6,7-dihydro saturation disrupts the planarity and π-stacking propensity of the fully aromatic system, directly impacting solubility and target binding geometry as confirmed by the TLR9 and CDK2 programs [1][2].

Structural Differentiation
Class-level inference
Unique C₆H₇N₃O composition: single 2-oxo + 6,7-dihydro saturation vs. three closest purchasable analogs
Precise oxidation state enables scaffold-specific validation context
Not interchangeable with aromatic 2-oxo, saturated dioxo, or non-oxo cores
Building block Scaffold differentiation Oxidation state

Key Applications


Selective CDK2 Inhibitor Development Programs

Medicinal chemistry teams targeting CDK2 with a selectivity requirement of >200-fold over other CDK family members (CDK1/4/6/7/9) should prioritize this building block as the core scaffold. The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, directly accessible from this compound, has been validated by Incyte Corporation to deliver exceptional CDK-family selectivity through scaffold hopping from an HTS hit [1]. The reported selectivity exceeds that typically achievable from the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine core, making this building block the preferred entry point for CDK2-selective inhibitor programs.

TLR9 Antagonist Programs Requiring Parenteral Formulation

Programs targeting Toll-like receptor 9 (TLR9) for autoimmune diseases such as systemic lupus erythematosus and sepsis benefit from this scaffold's proven solubility profile. Dihydropyrrolo[2,3-d]pyrimidine derivatives derived from this building block achieved >10 mg/mL aqueous solubility at pH 7.4—sufficient for intravenous formulation—while maintaining 75-fold selectivity for TLR9 over TLR7 and potent inhibition of CpG-induced IL-6 production in vivo [1]. This far exceeds the solubility of the reference aromatic TLR9 antagonist (0.12 mg/mL) and directly addresses a key developability bottleneck.

EGF-R/Her2 Dual Kinase Inhibitor Lead Generation

For oncology programs targeting EGF-R and Her2 with sub-nanomolar potency requirements, this scaffold provides an established route to 4,5-disubstituted-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-ones that achieve IC₅₀ values as low as 0.45 nM against EGF-R kinase with Her2 family selectivity [1]. The unique geometry of the partially saturated core enables substitution patterns that confer selectivity over VEGFR and other off-target kinases—a critical differentiation for safety in EGF-R-driven cancer indications.

Multi-Target Kinase Library Synthesis and Scaffold Hopping Campaigns

This building block is uniquely suited as a diversity-generation point for parallel synthesis libraries targeting the kinome. Its single 2-oxo hydrogen-bonding motif serves as an ATP-site hinge binder, while the saturated 6,7-positions and the reactive sites at positions 4 and 5 of the pyrimidine ring allow modular diversification. The scaffold has been independently validated in scaffold-hopping campaigns yielding selective inhibitors of CDK2 [1], PI3Kα (IC₅₀ = 113 ± 9 nM, comparable to BEZ235) [2], and EGF-R/Her2 [3], demonstrating that procurement of this single building block supports hit-finding across multiple kinase targets.

Application
Selection Property
Validation Focus
CDK2 selectivity studies
Kinase family selectivity review
CDK panel isoform selectivity and target engagement
TLR9 antagonist research
Aqueous solubility context
Parenteral formulation feasibility and TLR7/TLR9 selectivity
EGF-R/Her2 kinase studies
Sub-nanomolar potency scaffold access
Kinase family selectivity and cellular autophosphorylation
Multi-target kinase library synthesis
Modular diversification at C4/C5 positions
Scaffold-hopping campaigns and kinome-wide selectivity profiling
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